![molecular formula C13H14INO B2802375 3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one CAS No. 1023528-61-1](/img/structure/B2802375.png)
3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one
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Overview
Description
The compound is a derivative of 2-Iodophenol and 2-Amino-3-(2-iodophenyl)propanoic acid . 2-Iodophenol is an aromatic organic compound with the formula IC6H4OH . 2-Amino-3-(2-iodophenyl)propanoic acid is a compound with the formula C9H10INO2 .
Synthesis Analysis
While specific synthesis methods for “3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one” are not available, there are general methods for synthesizing compounds with similar structures. For instance, isothiocyanates can be synthesized from amines under aqueous conditions . Another method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, 2-Iodophenol is a pale yellow solid that melts near room temperature .Scientific Research Applications
Chemistry and Reactivity of Heterocyclic Compounds
Research on heterocyclic compounds, including those with iodophenyl groups, amino groups, and cyclohexenone structures, often focuses on their potential in medicinal chemistry, such as their roles in the synthesis of pharmacologically active molecules. For instance, compounds with heterocyclic frameworks are crucial in developing drugs with various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Studies have shown that modifications to the heterocyclic core can significantly affect a compound's biological activity and pharmacokinetics (Simović et al., 2019).
Synthesis and Transformation of Functionalized Compounds
Research on the synthesis and transformation of functionalized β-amino acid derivatives demonstrates the versatility of cyclohexenone derivatives in synthetic chemistry. These compounds serve as building blocks for generating a wide array of molecular entities, highlighting the importance of cyclohexenone structures in drug research and development. Metathesis reactions, in particular, have been utilized to access various cyclic and acyclic β-amino acids, showcasing the utility of cyclohexenone and similar compounds in the synthesis of biologically relevant molecules (Kiss et al., 2018).
Catalytic Oxidation and Chemical Transformations
Studies on the catalytic oxidation of cyclohexene illustrate the chemical reactivity of compounds with cyclohexenone structures, providing insights into selective oxidation reactions that can yield various functionalized products. These reactions are crucial for synthesizing intermediates used in the chemical and pharmaceutical industries, demonstrating the broader relevance of cyclohexenone derivatives in industrial applications (Cao et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-(2-iodoanilino)-5-methylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO/c1-9-6-10(8-11(16)7-9)15-13-5-3-2-4-12(13)14/h2-5,8-9,15H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZFGXYTGFLBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)NC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Iodophenyl)amino)-5-methylcyclohex-2-EN-1-one |
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